![molecular formula C11H16ClNO2S B4818763 N-(tert-butyl)-1-(3-chlorophenyl)methanesulfonamide](/img/structure/B4818763.png)
N-(tert-butyl)-1-(3-chlorophenyl)methanesulfonamide
Vue d'ensemble
Description
N-(tert-butyl)-1-(3-chlorophenyl)methanesulfonamide, commonly referred to as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a critical role in cancer cell metabolism. CB-839 has gained significant attention in recent years due to its potential as a therapeutic agent in the treatment of cancer.
Mécanisme D'action
CB-839 selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is then converted to α-ketoglutarate, which is a key intermediate in the tricarboxylic acid (TCA) cycle and is essential for the production of ATP and other biosynthetic precursors. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamate and other downstream metabolites, which impairs the ability of cancer cells to generate energy and synthesize essential biomolecules.
Biochemical and Physiological Effects:
CB-839 has been shown to have a potent antitumor effect in preclinical models of cancer. It has been demonstrated to inhibit the growth of a wide range of cancer cell lines, including those that are resistant to conventional chemotherapy. CB-839 has also been shown to enhance the efficacy of other anticancer agents, such as paclitaxel and cisplatin. In addition, CB-839 has been shown to induce autophagy and apoptosis in cancer cells, which are two key processes involved in the programmed cell death of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of CB-839 is its selectivity for glutaminase, which minimizes off-target effects and reduces toxicity. CB-839 has also been shown to be well-tolerated in preclinical studies, with no significant adverse effects observed. However, one of the limitations of CB-839 is its poor solubility in water, which can make it challenging to administer in vivo. In addition, the efficacy of CB-839 may be limited in some types of cancer cells that do not rely heavily on glutamine metabolism.
Orientations Futures
There are several potential future directions for the development of CB-839 as a therapeutic agent in cancer. One area of focus is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with CB-839. Another area of research is the development of combination therapies that can enhance the efficacy of CB-839 and overcome resistance mechanisms. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of CB-839 in a range of different cancer types and stages.
Applications De Recherche Scientifique
CB-839 has been extensively studied in preclinical models of cancer, and several clinical trials are currently underway to evaluate its safety and efficacy in humans. The primary focus of research has been on its ability to inhibit glutaminase, which is overexpressed in many types of cancer cells and plays a critical role in tumorigenesis. Inhibition of glutaminase by CB-839 leads to a decrease in the production of glutamate and other downstream metabolites, which are essential for cancer cell growth and survival.
Propriétés
IUPAC Name |
N-tert-butyl-1-(3-chlorophenyl)methanesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO2S/c1-11(2,3)13-16(14,15)8-9-5-4-6-10(12)7-9/h4-7,13H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQSDVJQIWJSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)CC1=CC(=CC=C1)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.